molecular formula C13H25ClF2N2 B8123407 (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B8123407
M. Wt: 282.80 g/mol
InChI Key: ZVZHNUAAXFKZDD-UHFFFAOYSA-N
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Description

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride: . This compound features a piperidine ring substituted with a difluorocyclohexylmethyl group and an amine group, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the difluorocyclohexylmethyl group. This can be achieved through the fluorination of cyclohexylmethyl groups using appropriate fluorinating agents under controlled conditions. The piperidine ring is then constructed and functionalized with the difluorocyclohexylmethyl group through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require the use of large reactors, precise control of reaction conditions (temperature, pressure, and pH), and efficient purification techniques to ensure the high purity of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form corresponding amides or nitro compounds.

  • Reduction: : Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can be performed on the piperidine ring to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often requiring the presence of a base.

Major Products Formed

  • Oxidation: : Amides, nitro compounds, and other oxidized derivatives.

  • Reduction: : Reduced amines and other reduced derivatives.

  • Substitution: : Substituted piperidines with various functional groups.

Scientific Research Applications

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can serve as a probe in biological studies to understand the interaction of difluorocyclohexylmethyl groups with biological targets.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical agent, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:

  • (1-Methylpiperidin-4-yl)methanamine: : This compound lacks the difluorocyclohexylmethyl group, making it less fluorinated and potentially less reactive.

  • (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: : This compound has a phenyl group instead of a cyclohexyl group, which may affect its binding affinity and biological activity.

The uniqueness of This compound lies in its difluorocyclohexylmethyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[1-[(4,4-difluorocyclohexyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24F2N2.ClH/c14-13(15)5-1-12(2-6-13)10-17-7-3-11(9-16)4-8-17;/h11-12H,1-10,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZHNUAAXFKZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2CCC(CC2)CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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